2-Bromomethylbenzoyl chloride
Overview
Description
2-Bromomethylbenzoyl chloride is a chemical compound with the molecular formula C8H6BrClO . It has a molecular weight of 233.49 g/mol . This compound is widely used in various fields of research and industry.
Synthesis Analysis
The synthesis of 2-Bromomethylbenzoyl chloride involves several steps. One method involves the use of dichlorosulfoxide under different conditions such as heating, reflux, and inert atmosphere . Another method involves the use of oxalyl dichloride in dichloromethane and N,N-dimethyl-formamide at 20℃ .Molecular Structure Analysis
The molecular structure of 2-Bromomethylbenzoyl chloride consists of a benzene ring with a bromomethyl group and a chloride group attached to it . The exact structure can be found in various chemical databases .Scientific Research Applications
Pharmacology
Field
Pharmacology
Methods
The compound serves as a precursor in chemical reactions that produce benzimidazole motifs, known for their therapeutic applications. The synthesis involves various organic reactions, including condensation and cyclization, under controlled conditions.
Results
Benzimidazole derivatives exhibit biological activities such as antidiabetic, anticancer, antimicrobial, and antiviral properties. The efficacy of these compounds is confirmed through bioassays and clinical studies .
Polymer Research
Field
Polymer Research
Methods
It is used to modify the polymerization process, affecting the activity and stereoselectivity of catalysts. The compound’s role may involve interaction with internal electron donors or co-catalysts.
Results
The introduction of 2-Bromomethylbenzoyl chloride leads to variations in polyolefin properties, such as fiber strength and thermal stability. These changes are quantified using mechanical and thermal analysis techniques .
Analytical Chemistry
Field
Analytical Chemistry
Methods
The compound reacts with polar analytes, increasing their volatility or changing their spectral properties, which facilitates their identification and quantification.
Results
Derivatization with 2-Bromomethylbenzoyl chloride improves the sensitivity and selectivity of analytical methods, as evidenced by lower detection limits and clearer mass spectra .
Biochemistry
Field
Biochemistry
Methods
The compound is used to synthesize analogs of natural growth regulators, which are then applied to plants to study their effects.
Results
Research has shown that these synthetic regulators can significantly influence plant development, as measured by changes in growth rate, chlorophyll content, and protein levels .
Environmental Studies
Field
Environmental Studies
Methods
Environmental risk assessments are conducted, which include monitoring its concentration in various ecosystems and evaluating its toxicity to aquatic and terrestrial organisms.
Results
Studies suggest that while 2-Bromomethylbenzoyl chloride has effective biocidal properties, its environmental risks are managed through regulation and monitoring to prevent adverse ecological effects .
This analysis provides a detailed overview of the diverse applications of 2-Bromomethylbenzoyl chloride in different scientific fields, highlighting its importance and versatility as a chemical compound.
Material Science
Field
Material Science
Methods
It is involved in various polymerization reactions, often as an initiator or a linker molecule, to create chains or networks of polymers.
Results
The resulting materials have applications ranging from construction, automotive, aerospace, and electronics due to their tailored properties like increased strength, durability, and resistance to chemicals .
Nanotechnology
Field
Nanotechnology
Methods
It can be used to modify the surface properties of nanoparticles, enhancing their reactivity and ability to adsorb or break down pollutants.
Results
Nanomaterials functionalized with 2-Bromomethylbenzoyl chloride have shown improved efficiency in removing contaminants from water, contributing to safer and cleaner water resources .
Medicinal Chemistry
Field
Medicinal Chemistry
Methods
It is used to introduce bromomethyl groups into molecules, which can be pivotal in the activity of drugs.
Results
The synthesized compounds are often screened for their therapeutic potential, leading to the development of new medications for various diseases .
Agricultural Chemistry
Field
Agricultural Chemistry
Methods
The compound’s reactivity is exploited to create molecules that can interact with specific biological targets in pests and weeds.
Results
The effectiveness of these agrochemicals is assessed through field trials and their impact on crop yield and pest management is analyzed .
Food Chemistry
Field
Food Chemistry
Methods
Its derivatives may be used to enhance the barrier properties of food packaging materials or as an antimicrobial agent.
Results
Research focuses on extending the shelf-life of food products and maintaining their quality during storage .
Cosmetic Chemistry
Field
Cosmetic Chemistry
Methods
It can be used to synthesize compounds that are effective against a broad spectrum of microorganisms, ensuring the safety and longevity of cosmetic products.
Results
The synthesized ingredients are tested for their efficacy, safety, and compatibility with other cosmetic components .
Safety And Hazards
2-Bromomethylbenzoyl chloride is a hazardous substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area .
Relevant Papers Several papers were retrieved during the search. These papers discuss various aspects of 2-Bromomethylbenzoyl chloride, including its synthesis , its use in chemical reactions , and its safety and hazards . These papers provide valuable information for further understanding of this compound.
properties
IUPAC Name |
2-(bromomethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCSUJZQCNTODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482479 | |
Record name | 2-bromomethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromomethylbenzoyl chloride | |
CAS RN |
7115-90-4 | |
Record name | 2-bromomethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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